This compound can be sourced from various chemical suppliers and is classified as a pyrazinone derivative. Pyrazinones are characterized by their pyrazine ring structure, which is fused with a carbonyl group, enhancing their reactivity and biological activity.
The synthesis of 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one typically involves the following steps:
In an industrial context, optimizing the synthetic route for yield and purity may involve continuous flow reactors and advanced purification techniques to ensure efficiency and scalability.
The molecular structure of 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one features a pyrazine ring with a carbonyl group at position 2, a chlorine atom at position 3, and a 3-fluorobenzyl group at position 1.
C1=CC(=C(C=C1F)CN2C=CN=C(C2=O)Cl)F
HMNHZQJEFVQLFW-UHFFFAOYSA-N
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one can participate in several chemical reactions:
3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one has several potential applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1